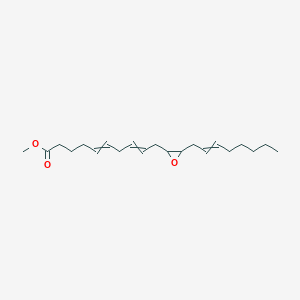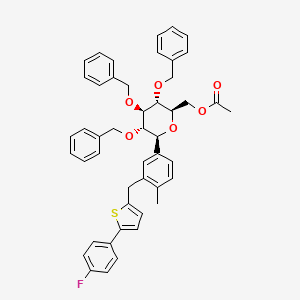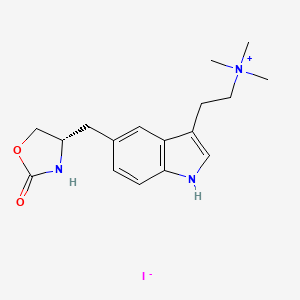
(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide is a complex organic compound with a unique structure that includes an indole ring, an oxazolidinone moiety, and a quaternary ammonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide typically involves multiple steps. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the oxazolidinone and quaternary ammonium groups. Key steps may include:
Formation of the oxazolidinone ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a cyclic carbonate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The oxazolidinone moiety can be reduced to form the corresponding amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or thiolates can react with the quaternary ammonium group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the oxazolidinone may produce the corresponding amine.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide likely involves its interaction with specific molecular targets. The quaternary ammonium group may facilitate binding to negatively charged sites on proteins or other biomolecules, while the indole and oxazolidinone moieties may interact with other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar oxazolidinone moiety.
Indole-3-acetic acid: A plant hormone with a similar indole ring structure.
Quaternary ammonium compounds: A broad class of compounds with similar quaternary ammonium groups.
Uniqueness
(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide is unique due to its combination of an indole ring, an oxazolidinone moiety, and a quaternary ammonium group. This combination of functional groups provides it with a distinct set of chemical and biological properties that are not found in other compounds.
特性
分子式 |
C17H24IN3O2 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
trimethyl-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;iodide |
InChI |
InChI=1S/C17H23N3O2.HI/c1-20(2,3)7-6-13-10-18-16-5-4-12(9-15(13)16)8-14-11-22-17(21)19-14;/h4-5,9-10,14,18H,6-8,11H2,1-3H3;1H/t14-;/m0./s1 |
InChIキー |
UXTYXSXINJMPEZ-UQKRIMTDSA-N |
異性体SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3.[I-] |
正規SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


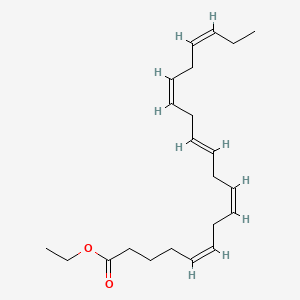

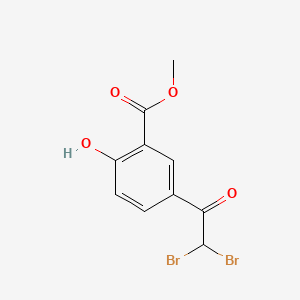
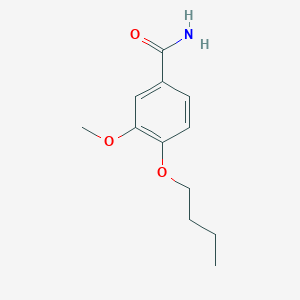

![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)

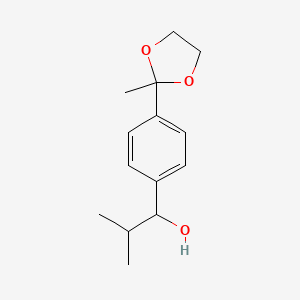

![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)


